2-(2-(4-(2-(4-fluorophenyl)-2-oxoethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
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Overview
Description
2-(2-(4-(2-(4-fluorophenyl)-2-oxoethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a useful research compound. Its molecular formula is C26H24FN3O3 and its molecular weight is 445.494. The purity is usually 95%.
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Scientific Research Applications
Luminescent Properties and Electron Transfer
Research on naphthalimide derivatives with piperazine substituents, similar in structure to the compound , has shown that these compounds exhibit unique luminescent properties useful for pH sensing and photo-induced electron transfer applications. The fluorescence quantum yields and free energy of charge separation of these compounds indicate their potential in optical materials and sensor technologies (Gan et al., 2003).
Cyclization and Synthetic Applications
Halocyclization of similar derivatives has been explored, demonstrating the synthetic versatility of this class of compounds. The reactions yield various hydrohalides with potential for further chemical transformations, indicating the compound's utility in synthetic organic chemistry (Zborovskii et al., 2011).
Fluorescent Ligands for Biological Receptors
Derivatives containing an environment-sensitive fluorescent moiety have been synthesized and shown high affinity for 5-HT1A receptors, along with good fluorescence properties. This highlights the potential of such compounds for developing fluorescent probes for biological studies (Lacivita et al., 2009).
Formaldehyde Detection
A derivative designed for the rapid and facile detection of formaldehyde through fluorimetric methods shows significant promise for environmental and safety applications. The compound's ability to quickly respond to formaldehyde presence by fluorescence enhancement suggests its usefulness in creating sensitive and fast-responding formaldehyde sensors (Dong et al., 2016).
Antimicrobial Activity
The structural modification of these compounds has been explored for antibacterial properties. Research into N-nicotinoyl derivatives demonstrates moderate to significant antibacterial activity, suggesting potential pharmaceutical applications (Sharma & Jain, 2008).
Mechanism of Action
Target of Action
The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . This compound is a novel inhibitor of ENTs, and it is more selective to ENT2 than to ENT1 .
Mode of Action
This compound inhibits ENTs in an irreversible and non-competitive manner .
Biochemical Pathways
The compound affects the nucleoside transport pathways, which are crucial for nucleotide synthesis and regulation of adenosine function . By inhibiting ENTs, it disrupts the transport of nucleosides and nucleoside analogues, thereby affecting these biochemical pathways .
Pharmacokinetics
Its irreversible and non-competitive inhibition of ents suggests that it may have a prolonged effect
Result of Action
The compound’s action results in reduced uridine uptake in cells expressing ENT1 and ENT2 . This could potentially disrupt nucleotide synthesis and regulation of adenosine function, leading to various molecular and cellular effects .
Properties
IUPAC Name |
2-[2-[4-[2-(4-fluorophenyl)-2-oxoethyl]piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FN3O3/c27-20-9-7-18(8-10-20)23(31)17-29-13-11-28(12-14-29)15-16-30-25(32)21-5-1-3-19-4-2-6-22(24(19)21)26(30)33/h1-10H,11-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXFPKVNJAHUQOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)CC(=O)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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